![molecular formula C26H17ClN2O5 B302128 methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302128.png)
methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate
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Overview
Description
Methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation. It has also been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
Methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields of scientific research. However, its use in lab experiments is limited by its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for the study of methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate. These include further studies to fully understand its mechanism of action, its potential use as a photosensitizer in photodynamic therapy for cancer treatment, and its potential use in the development of novel anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to determine the potential toxicity and side effects of this compound.
Synthesis Methods
Methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate can be synthesized using a variety of methods. One of the most commonly used methods is the condensation of 2-chloro-4-(5-formylfuran-2-yl)benzoic acid with 2-naphthoylhydrazine in the presence of a suitable base and a coupling agent. The resulting product is then treated with methyl iodide to obtain the final product.
Scientific Research Applications
Methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and anti-cancer activities. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
Product Name |
methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate |
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Molecular Formula |
C26H17ClN2O5 |
Molecular Weight |
472.9 g/mol |
IUPAC Name |
methyl 4-[5-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]furan-2-yl]-2-chlorobenzoate |
InChI |
InChI=1S/C26H17ClN2O5/c1-32-26(31)19-9-6-16(12-21(19)27)22-11-8-17(33-22)14-28-29-25(30)24-13-20-18-5-3-2-4-15(18)7-10-23(20)34-24/h2-14H,1H3,(H,29,30)/b28-14+ |
InChI Key |
MURNBUXHBVSJMW-CCVNUDIWSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)Cl |
SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)Cl |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)Cl |
Origin of Product |
United States |
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